molecular formula C23H32N2O B1218425 Moxaprindine CAS No. 53076-26-9

Moxaprindine

Cat. No.: B1218425
CAS No.: 53076-26-9
M. Wt: 352.5 g/mol
InChI Key: QQGGXAOUSKREAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Moxaprindine is synthesized through a series of chemical reactions involving the starting material 1,3-propanediamine. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Moxaprindine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Moxaprindine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antiarrhythmic agents and their interactions with cardiac tissues.

    Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.

    Medicine: Clinically evaluated for its efficacy in treating ventricular arrhythmias and other cardiac conditions.

    Industry: Utilized in the development of new antiarrhythmic drugs and formulations

Mechanism of Action

Moxaprindine exerts its effects by inhibiting voltage-gated sodium channels in cardiac cells. This inhibition prolongs the refractory period and slows down the conduction of electrical impulses, thereby stabilizing the cardiac rhythm. The molecular targets include the sodium channel protein type 5 subunit alpha and calmodulin .

Comparison with Similar Compounds

Moxaprindine is compared with other antiarrhythmic agents such as aprindine and lidocaine. While aprindine is its parent compound, this compound is less toxic and has a more favorable safety profile. Lidocaine, another antiarrhythmic agent, has a different mechanism of action and is primarily used for acute management of arrhythmias .

Similar Compounds

Properties

CAS No.

53076-26-9

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

N,N-diethyl-N'-(1-methoxy-2,3-dihydro-1H-inden-2-yl)-N'-phenylpropane-1,3-diamine

InChI

InChI=1S/C23H32N2O/c1-4-24(5-2)16-11-17-25(20-13-7-6-8-14-20)22-18-19-12-9-10-15-21(19)23(22)26-3/h6-10,12-15,22-23H,4-5,11,16-18H2,1-3H3

InChI Key

QQGGXAOUSKREAE-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3

53076-26-9

Synonyms

methoxyaprindine1,3-Propanediamine, N-(2,3-dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenyl-
moxaprindine
N,N-diethyl-N'-(1-methoxy-2-indanyl)-N'-phenyl-1,3-propanediamine

Origin of Product

United States

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